Cas no 87813-05-6 (3,4-Pyrrolidinedicarboxylicacid, 1-(phenylmethyl)-, 3,4-dimethyl ester, (3R,4R)-rel-)

3,4-Pyrrolidinedicarboxylicacid, 1-(phenylmethyl)-, 3,4-dimethyl ester, (3R,4R)-rel- Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Pyrrolidinedicarboxylicacid, 1-(phenylmethyl)-, 3,4-dimethyl ester, (3R,4R)-rel-
- trans-Dimethyl 1-benzyl-3,4-pyrrolidinedicarboxylate
- TRANS‐DIMETHYL 1‐BENZYL‐3,4‐PYRROLIDINEDICARBOXYLATE
- trans-dimethyl1-benzylpyrrolidine-3,4-dicarboxylate
- 3,4-dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate
- 87813-05-6
- rel-Dimethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate
- Q63409160
- N-BENZYL-TRANS-3,4-DI(METHOXYCARBONYL)PYRROLIDINE
- trans-dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate
- CS-0135426
- SCHEMBL6232433
- G80107
-
- Inchi: InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13-/m0/s1
- InChI Key: JSRVVUSBZJFOJO-STQMWFEESA-N
- SMILES: COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2
Computed Properties
- Exact Mass: 277.13140809g/mol
- Monoisotopic Mass: 277.13140809g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Density: 1.188
- Boiling Point: 366.1°C at 760 mmHg
- Flash Point: 175.2°C
- Refractive Index: 1.538
3,4-Pyrrolidinedicarboxylicacid, 1-(phenylmethyl)-, 3,4-dimethyl ester, (3R,4R)-rel- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A109007208-1g |
trans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate |
87813-05-6 | 95% | 1g |
$520.00 | 2023-08-31 | |
Chemenu | CM542518-1g |
rel-Dimethyl(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate |
87813-05-6 | 95%+ | 1g |
$602 | 2023-01-02 |
3,4-Pyrrolidinedicarboxylicacid, 1-(phenylmethyl)-, 3,4-dimethyl ester, (3R,4R)-rel- Related Literature
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
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Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
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4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
Additional information on 3,4-Pyrrolidinedicarboxylicacid, 1-(phenylmethyl)-, 3,4-dimethyl ester, (3R,4R)-rel-
Introduction to 3,4-Pyrrolidinedicarboxylic Acid, 1-(Phenylmethyl)-, 3,4-Dimethyl Ester, (3R,4R)-rel and Its Significance in Modern Chemical Research
The compound with the CAS number 87813-05-6, formally known as 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3,4-dimethyl ester, (3R,4R)-rel, represents a fascinating subject of study in the realm of chemical biology and pharmaceutical development. This molecule, characterized by its intricate stereochemistry and structural complexity, has garnered attention due to its potential applications in drug design and molecular recognition. The precise stereochemical configuration denoted by the notation (3R,4R)-rel underscores the compound's unique three-dimensional arrangement, which is critical for its biological activity and interaction with target molecules.
In recent years, the field of medicinal chemistry has witnessed a surge in the exploration of heterocyclic compounds, particularly those derived from pyrrolidine scaffolds. Pyrrolidine derivatives are known for their versatility and prevalence in bioactive molecules, making them valuable candidates for therapeutic intervention. The specific modification of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3,4-dimethyl ester introduces functional groups that enhance its pharmacological profile. The presence of phenylmethyl (benzyl) and dimethyl ester substituents at the 1-position and 3,4-positions respectively imparts unique properties that make this compound a promising lead in the development of novel drugs.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with neurological disorders. Current research indicates that pyrrolidine-based molecules can interact with specific enzymes and receptors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The stereochemistry of (3R,4R)-rel is particularly noteworthy, as it has been shown to influence binding affinity and efficacy in preclinical studies. This suggests that the precise three-dimensional structure of the molecule is essential for its biological function.
Moreover, the structural features of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3,4-dimethyl ester make it an attractive scaffold for further chemical modification. Researchers have employed various synthetic strategies to derivatize this compound into more complex analogs with enhanced pharmacological properties. For instance, modifications at the phenylmethyl group have been explored to introduce additional functional moieties that could improve solubility or target specificity. Such modifications are crucial for optimizing drug candidates for clinical use.
The dimethyl ester groups at the 3 and 4 positions provide another layer of complexity that can be exploited for therapeutic benefit. These ester functionalities can be hydrolyzed under physiological conditions to release carboxylic acid groups, which may alter the compound's bioavailability or metabolic stability. Understanding these transformations is essential for predicting how the molecule will behave within a biological system and for designing experiments that assess its efficacy.
Recent advancements in computational chemistry have also contributed to the study of this compound. Molecular modeling techniques allow researchers to predict how 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3,4-dimethyl ester will interact with biological targets at the atomic level. These simulations can guide experimental efforts by identifying key residues on the target protein that are likely to be involved in binding. Such insights are invaluable for rational drug design and can significantly accelerate the development process.
In addition to its potential applications in drug discovery, (3R,4R)-rel has shown promise in materials science and catalysis. The unique structural motifs present in this compound can be leveraged to design novel catalysts or functional materials with specific properties. For example, pyrrolidine-based ligands have been used to stabilize transition metal centers in catalytic systems, enhancing reaction efficiency and selectivity. This interdisciplinary approach highlights the broad utility of compounds like 3,4-Pyrrolidinedicarboxylic acid, which bridges multiple fields of chemistry.
The synthesis of (3R,4R)-rel presents both challenges and opportunities for synthetic chemists. The need to maintain stereochemical integrity throughout the synthetic sequence requires careful planning and execution. Advanced techniques such as asymmetric hydrogenation or enzymatic resolution have been employed to achieve the desired configuration with high enantiomeric purity. These methods underscore the importance of precision in synthetic chemistry when dealing with chiral molecules.
As our understanding of biological systems continues to grow, (3R,4R)-rel will likely play an increasingly important role in therapeutic research。 Its unique structural features offer a rich foundation for exploring new chemical space,and its potential applications span multiple areas of biomedical research。 By combining experimental approaches with computational modeling, scientists can unlock new possibilities for harnessing this compound's potential。
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